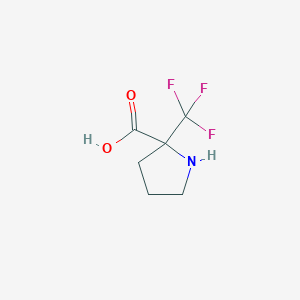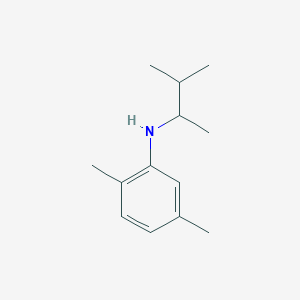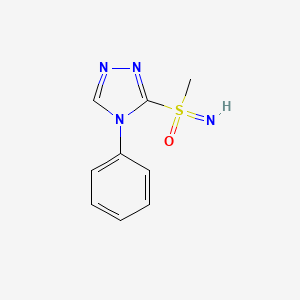
Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is a heterocyclic compound that contains a 1,2,4-triazole ring. Compounds with 1,2,4-triazole rings are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound allows it to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Preparation Methods
The synthesis of Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone typically involves multistep synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate electrophile, followed by cyclization and dehydration processes . Industrial production methods often utilize similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dimethyl acetylenedicarboxylate and aldehydes . The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with enhanced biological activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . In industry, it is used in the production of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone involves its interaction with biological receptors through hydrogen-bonding and dipole interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects . The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is unique due to its specific structure and the presence of the 1,2,4-triazole ring . Similar compounds include other 1,2,4-triazole derivatives, such as Fluconazole, Flupoxam, and Anastrozole . These compounds also exhibit diverse biological activities and are used in various pharmaceutical and industrial applications . The uniqueness of this compound lies in its specific interactions with biological targets and its potential for use in a wide range of applications .
Properties
Molecular Formula |
C9H10N4OS |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
imino-methyl-oxo-(4-phenyl-1,2,4-triazol-3-yl)-λ6-sulfane |
InChI |
InChI=1S/C9H10N4OS/c1-15(10,14)9-12-11-7-13(9)8-5-3-2-4-6-8/h2-7,10H,1H3 |
InChI Key |
HMKSDLCICDPKQM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=NN=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13254873.png)
amine](/img/structure/B13254875.png)
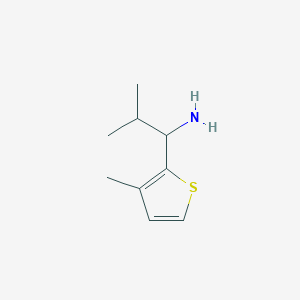
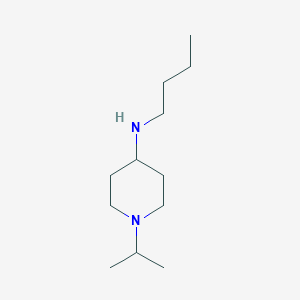

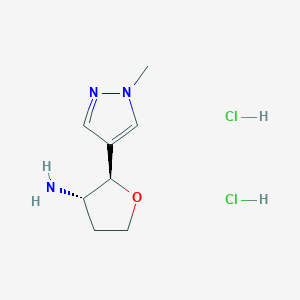
![2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13254910.png)
![3-[(Hex-5-en-2-yl)amino]benzonitrile](/img/structure/B13254919.png)
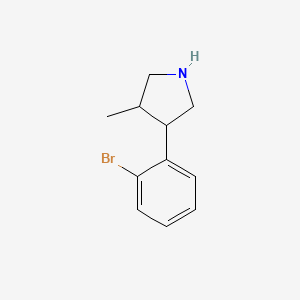
![2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B13254937.png)
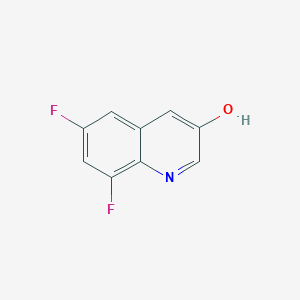
![2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13254942.png)
